An In-depth Technical Guide to 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid: A Cornerstone for Advanced Material Synthesis
An In-depth Technical Guide to 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid: A Cornerstone for Advanced Material Synthesis
Introduction: Unveiling a Rigid Linker for Functional Materials
4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid is a rigid, linear, and π-conjugated organic molecule that has garnered significant attention in the field of materials science.[1] Its unique structural characteristics, featuring a central phenylene ring connected to two benzoic acid moieties through ethynyl spacers, make it an exceptional building block, or "linker," for the construction of highly ordered crystalline materials.[1] This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, and explores its primary applications, particularly in the burgeoning field of Metal-Organic Frameworks (MOFs).
The core utility of this molecule lies in its dicarboxylic acid functional groups, which can coordinate with metal ions to form robust and porous three-dimensional structures.[1] The rigid and linear nature of the phenylene-diethynyl backbone ensures the formation of predictable and well-defined framework topologies, a critical aspect for designing materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[1]
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid is paramount for its effective utilization in research and development. The following table summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | [2] |
| Other Names | 1,4-Bis(4-carboxyphenylethynyl)benzene, H₂peb | [1] |
| CAS Number | 217077-89-9 | [1] |
| Molecular Formula | C₂₄H₁₄O₄ | [1] |
| Molecular Weight | 366.37 g/mol | [1][2] |
| Appearance | Powder or liquid | [3] |
| Melting Point | >300 °C (decomposes) | [4][5] |
| Boiling Point | 617.9±50.0 °C (Predicted) | [4][5] |
| Solubility | Soluble in DMSO | [1] |
| pKa | 3.69±0.10 (Predicted) | [4][5] |
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The predominant and most efficient method for synthesizing 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid is through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[6] In this specific synthesis, two equivalents of 4-ethynylbenzoic acid are coupled with one equivalent of 1,4-diiodobenzene.
The causality behind the choice of the Sonogashira coupling lies in its high functional group tolerance and its effectiveness in forming carbon-carbon bonds between sp and sp² hybridized carbon atoms, which is precisely the bond required to construct the target molecule.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the final product.
Materials:
-
1,4-Diiodobenzene
-
4-Ethynylbenzoic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diiodobenzene (1.0 eq) in a mixture of anhydrous THF and anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 4-ethynylbenzoic acid (2.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Initiation of Reaction: Add triethylamine (4.0 eq) to the mixture. The reaction is typically exothermic and may change color.
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification:
-
Acidify the residue with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with deionized water to remove any salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water) or by column chromatography.
-
-
Drying: Dry the purified product under vacuum to obtain 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid as a solid.
Characterization Techniques
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, while the carbon NMR will confirm the presence of the carboxylic acid, alkyne, and aromatic carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups. Expect to observe a broad O-H stretch for the carboxylic acid, a C=O stretch, and a C≡C stretch for the alkyne.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Advanced Materials: The Rise of MOFs
The primary and most impactful application of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.
The rigid and linear geometry of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid, coupled with the strong coordination of its carboxylate groups to metal centers, allows for the rational design and synthesis of MOFs with high surface areas and tunable pore sizes.[1] These properties are highly desirable for a range of applications.
While direct applications in drug development as a therapeutic agent are not widely reported, its role in creating MOFs for drug delivery is a significant area of research.[1] The porous nature of these MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The biocompatibility and biodegradability of the resulting MOFs are critical factors that are actively being investigated.
Conclusion and Future Outlook
4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid stands as a testament to the power of rational molecular design in advancing materials science. Its rigid, linear structure and versatile coordination chemistry have established it as a critical component in the synthesis of highly ordered materials like MOFs. The continued exploration of this and similar linkers will undoubtedly pave the way for the development of next-generation materials with unprecedented functionalities for a wide array of technological applications, including more sophisticated and targeted drug delivery systems.
References
- Benchchem. (n.d.). 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid.
- Sigma-Aldrich. (n.d.). 4,4'-[1,4-Phenylenebis(Ethyne-2,1-diyl)]dibenzoic acid.
- Echemi. (2022, October 10). 4,4'-[1,4-Phenylenebis(Ethyne-2,1-diyl)]dibenzoic acid.
- Amadis Chemical. (n.d.). 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid CAS NO.217077-89-9.
- PubChem. (n.d.). 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid.
- ChemicalBook. (n.d.). Benzoic acid, 4,4'-(1,4-phenylenedi-2,1-ethynediyl)bis-.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
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